![molecular formula C11H13B B3287260 2-Bromo-3-(4-ethylphenyl)-1-propene CAS No. 842140-38-9](/img/structure/B3287260.png)
2-Bromo-3-(4-ethylphenyl)-1-propene
Overview
Description
“2-Bromo-3-(4-ethylphenyl)-1-propene” is likely an organic compound containing a bromine atom and an ethylphenyl group attached to a propene backbone. The presence of the bromine atom suggests that it could be involved in various organic reactions as a leaving group. The ethylphenyl group is a common structure in many organic compounds and can contribute to the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-(4-ethylphenyl)-1-propene” would consist of a propene backbone with a bromine atom attached to the second carbon and a 4-ethylphenyl group attached to the third carbon. This structure could exhibit geometric isomerism .Chemical Reactions Analysis
The bromine atom in “2-Bromo-3-(4-ethylphenyl)-1-propene” makes it a potential candidate for various substitution and elimination reactions. The compound could also participate in coupling reactions like the Suzuki-Miyaura cross-coupling, given the presence of a halogen .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-3-(4-ethylphenyl)-1-propene” would depend on factors like its molecular structure and the nature of its functional groups. For instance, the presence of a bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Scientific Research Applications
Pharmaceutical and Medicinal Chemistry
Anticancer Agents: The compound finds application in the synthesis of anticancer agents. For instance:
- 2-Butylthiophene (3) , derived from 2-bromo-3-(4-ethylphenyl)-1-propene, serves as a raw material for developing potential anticancer drugs. Researchers explore its cytotoxic properties and evaluate its efficacy against cancer cell lines .
- 2-Octylthiophene (4) , another derivative of this compound, plays a role in the synthesis of anti-atherosclerotic agents. These compounds aim to prevent or treat atherosclerosis, a condition characterized by the buildup of plaque in arteries. Explore their effects on lipid metabolism, inflammation, and vascular health .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-ethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESDTIBRUAOHSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.